molecular formula C16H21FN2O2 B12272316 tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B12272316
M. Wt: 292.35 g/mol
InChI Key: LFGCUOHXIIZDSF-UHFFFAOYSA-N
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Description

RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Indeno[1,2-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the indeno[1,2-c]pyrrole core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: Used as a probe to study various biological pathways and mechanisms.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-c]pyrrole Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Amino Acids: Compounds with fluorine and amino groups attached to an aromatic or heterocyclic core.

    Tert-Butyl Esters: Compounds with tert-butyl ester functional groups.

Uniqueness

RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

tert-butyl 4-amino-8-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3

InChI Key

LFGCUOHXIIZDSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3F

Origin of Product

United States

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